Benzenamine, 4,5-dimethoxy-2,3-dimethyl-
Description
This structural arrangement confers unique electronic and steric properties, distinguishing it from simpler aniline derivatives. Substituted anilines are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their reactivity in electrophilic substitution and coupling reactions.
Properties
CAS No. |
100132-28-3 |
|---|---|
Molecular Formula |
C10H15NO2 |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
4,5-dimethoxy-2,3-dimethylaniline |
InChI |
InChI=1S/C10H15NO2/c1-6-7(2)10(13-4)9(12-3)5-8(6)11/h5H,11H2,1-4H3 |
InChI Key |
IFWQDQPGAFFDTJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1N)OC)OC)C |
Canonical SMILES |
CC1=C(C(=C(C=C1N)OC)OC)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Benzenamine, 4,5-dimethoxy-2,3-dimethyl- with structurally or functionally related compounds from the evidence:
Key Comparative Insights
Substituent Effects on Reactivity: The dimethoxy groups in the target compound likely reduce electrophilic aromatic substitution reactivity compared to 2-chlorobenzenamine (electron-withdrawing Cl) . However, methoxy groups enhance solubility in polar solvents, unlike the hydrophobic isopropyl groups in 3-(5-isopropyl-1,3,4-oxadiazol-2-yl)benzenamine .
Pharmaceutical Relevance :
- While 4-(2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-yl)benzenamine is tailored for CNS drug development , the target compound’s dimethoxy groups may align with anticancer or anti-inflammatory scaffolds, similar to oxadiazole derivatives .
Industrial Applications: The bis-aniline structure of 4,4'-methylenebis(2-isopropyl-6-methylbenzenamine) highlights its utility in polymer chemistry , whereas the target compound’s mono-aniline structure may favor small-molecule synthesis.
Research Findings and Data Gaps
- Synthesis Challenges: No direct evidence exists for the synthesis of Benzenamine, 4,5-dimethoxy-2,3-dimethyl-. However, methods for analogous compounds (e.g., selective methoxylation via Ullmann coupling) could be extrapolated .
- Toxicity and Safety : Chlorinated anilines (e.g., 2-chlorobenzenamine) are associated with higher toxicity (EPA-regulated) , whereas methoxy/methyl groups may reduce environmental persistence.
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